5-Oxo-5-(3-phenoxyphenyl)valeric acid

Lipophilicity Drug Design Physicochemical Properties

This compound's 3-phenoxyphenyl substituent dramatically increases hydrophobic surface area and target-binding affinity versus simpler phenyl analogs, enabling unique SAR for pyrethroid-like insecticidal esters and HDAC inhibitor scaffolds. Supplied as a white solid at ≥97% purity, it is ideal for medicinal chemistry and synthetic methodology development. Standard B2B shipping available for research use.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 871127-75-2
Cat. No. B1312889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-(3-phenoxyphenyl)valeric acid
CAS871127-75-2
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCC(=O)O
InChIInChI=1S/C17H16O4/c18-16(10-5-11-17(19)20)13-6-4-9-15(12-13)21-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,19,20)
InChIKeyLZGWDNAFPYZAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-5-(3-phenoxyphenyl)valeric Acid (CAS 871127-75-2): Technical Specifications and Structural Identity for Procurement Verification


5-Oxo-5-(3-phenoxyphenyl)valeric acid (CAS 871127-75-2), also known as δ-Oxo-3-phenoxybenzenepentanoic acid, is a synthetic organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol [1]. It is characterized by a pentanoic acid backbone bearing a ketone group at the 5-position and a 3-phenoxyphenyl substituent . The compound is typically supplied as a white solid with a purity specification of ≥97% . Its predicted physical properties include a density of 1.206 g/cm³ and a boiling point of approximately 492.8 °C at 760 mmHg . The compound possesses a free carboxylic acid moiety, enabling its use as a versatile synthetic intermediate for the preparation of esters, amides, and other derivatives .

Why 5-Oxo-5-(3-phenoxyphenyl)valeric Acid Cannot Be Substituted with Generic Valeric Acid Derivatives in Research Applications


Generic substitution of 5-oxo-5-(3-phenoxyphenyl)valeric acid with simpler valeric acid analogs, such as 5-oxo-5-phenylvaleric acid (CAS 1501-05-9) or unsubstituted 5-oxovaleric acid, is not scientifically valid due to the profound influence of the 3-phenoxyphenyl substituent on physicochemical properties, biological target engagement, and synthetic utility. The 3-phenoxyphenyl moiety introduces a significantly larger hydrophobic surface area (clogP ~3.5 predicted) compared to the unsubstituted phenyl analog (clogP 2.12) . This structural divergence alters molecular recognition at target binding sites, as demonstrated by the differential HDAC inhibitory activity observed between 5-phenylvaleric hydroxamic acid (IC50 5 µM) and 4-benzoylbutyric hydroxamic acid (IC50 133 µM) [1]. Furthermore, the 3-phenoxyphenyl group serves as a critical scaffold for subsequent derivatization and SAR exploration that is impossible to achieve with simpler phenyl valeric acid analogs [2].

Quantitative Differentiation Evidence for 5-Oxo-5-(3-phenoxyphenyl)valeric Acid (CAS 871127-75-2) vs. Closest Analogs


Structural Differentiation: 3-Phenoxyphenyl Substituent Confers Enhanced Lipophilicity vs. Unsubstituted Phenyl Analog

5-Oxo-5-(3-phenoxyphenyl)valeric acid exhibits a predicted octanol-water partition coefficient (clogP) of approximately 3.5, which is substantially higher than the clogP of 2.12 reported for the unsubstituted phenyl analog, 5-oxo-5-phenylvaleric acid (CAS 1501-05-9) . This increase in lipophilicity is attributed to the addition of the phenoxy group at the meta-position of the phenyl ring.

Lipophilicity Drug Design Physicochemical Properties

Synthetic Utility: Carboxylic Acid Moiety Enables Facile Derivatization to Esters for Agrochemical Lead Optimization

The free carboxylic acid of 5-oxo-5-(3-phenoxyphenyl)valeric acid serves as a critical precursor for the synthesis of ethyl 5-oxo-5-(3-phenoxyphenyl)valerate (CAS 898752-67-5) and other ester derivatives. This structural class, specifically the 2-(3-phenoxyphenyl)isovaleric acid esters, has been documented to possess insecticidal activity, establishing the phenoxyphenyl-valeric acid scaffold as a privileged structure in pyrethroid analog development [1]. In contrast, the 4-phenoxyphenyl regioisomer (5-oxo-5-(4-phenoxyphenyl)valeric acid, CAS 871127-74-1) has not been associated with the same depth of documented agrochemical utility .

Agrochemical Synthesis Pyrethroid Analog Ester Derivatives

Biological Target Engagement: Phenylvaleric Acid Scaffold Demonstrates HDAC Inhibitory Activity with Chain Length Dependency

Although direct HDAC inhibition data for 5-oxo-5-(3-phenoxyphenyl)valeric acid itself is not available, the core phenylvaleric acid scaffold demonstrates concentration-dependent HDAC inhibitory activity. In a rat-liver HDAC fluorometric assay, 5-phenylvaleric hydroxamic acid exhibited an IC50 of 5 µM, while 4-benzoylbutyric hydroxamic acid (structurally analogous to 5-oxo-5-phenylvaleric acid) showed an IC50 of 133 µM [1]. This 26.6-fold difference in potency highlights the critical importance of the valeric acid chain length and the presence of the ketone moiety in determining HDAC inhibitory activity. The 3-phenoxyphenyl substituent of the target compound represents an underexplored chemical space with potential for novel HDAC inhibitor development.

Epigenetics HDAC Inhibition Cancer Research

Analytical Verification: Commercial Availability with Certified Purity Specification for Reproducible Research

5-Oxo-5-(3-phenoxyphenyl)valeric acid is commercially available from major chemical suppliers with a certified purity of 97% (HPLC) and is supplied as a white solid . This level of purity is essential for ensuring reproducible biological assay results and synthetic yields. In contrast, the unsubstituted analog, 5-oxo-5-phenylvaleric acid, is also available at ≥95% purity , but the target compound offers a more structurally complex scaffold for SAR studies. The availability of Certificates of Analysis (CoA) from vendors such as Sigma-Aldrich provides end-users with documented purity verification, a critical factor for procurement decisions in regulated research environments.

Quality Control Analytical Chemistry Reproducibility

Recommended Application Scenarios for 5-Oxo-5-(3-phenoxyphenyl)valeric Acid Based on Quantitative Evidence


Agrochemical Lead Generation: Synthesis of Novel Pyrethroid-Inspired Insecticides

This compound is ideally suited as a key intermediate for the synthesis of ester derivatives targeting insect voltage-gated sodium channels. The 3-phenoxyphenyl substitution pattern is a validated motif in pyrethroid chemistry, as demonstrated by the insecticidal activity of 2-(3-phenoxyphenyl)isovaleric acid esters [1]. The free carboxylic acid provides a convenient handle for esterification with diverse alcohol moieties, enabling rapid SAR exploration of novel insecticidal agents .

Epigenetic Probe Development: Exploration of HDAC Inhibitor Chemical Space

The phenylvaleric acid scaffold is a recognized platform for HDAC inhibitor design, with the chain length and substitution pattern significantly impacting potency (5 µM vs. 133 µM for closely related analogs) [2]. The 3-phenoxyphenyl variant represents an untested chemical space with potential to yield HDAC inhibitors possessing novel selectivity profiles. Researchers can utilize this compound to synthesize hydroxamic acid derivatives and evaluate their activity against specific HDAC isoforms [2].

Organic Synthesis Methodology Development: Carboxylic Acid Functionalization and Ketone Transformations

The compound's dual functionality—a carboxylic acid and an aryl ketone—makes it a valuable substrate for developing new synthetic methodologies. The carboxylic acid can be activated (e.g., as an acid chloride) for amide or ester bond formation, while the ketone can undergo nucleophilic addition, reduction, or reductive amination reactions . The high purity (97%) ensures that reaction outcomes are not confounded by impurities, making it suitable for methodology studies requiring precise stoichiometric control .

Technical Documentation Hub

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